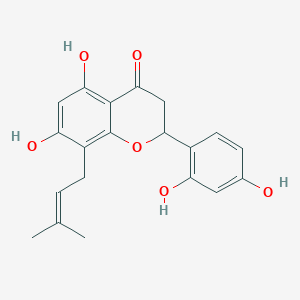

(+/-)-Leachianone G

CAS No.:

Cat. No.: VC18302226

Molecular Formula: C20H20O6

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20O6 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3 |

| Standard InChI Key | VBOYLFNGTSLAAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(+/-)-Leachianone G (C₂₀H₂₀O₆; molecular weight: 356.4 g/mol) features a flavanone skeleton with hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions and a prenyl moiety at the 8-position . Its IUPAC name, (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, reflects its stereochemical configuration (S-enantiomer) and substitution pattern . The racemic form (±) arises from the coexistence of both enantiomers, though natural sources predominantly yield the S-configuration .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₀O₆ | |

| Molecular Weight | 356.4 g/mol | |

| CAS Number | 152464-78-3 | |

| Solubility (Storage) | -20°C (powder), -80°C (solvent) | |

| SMILES Notation | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC@HC3=C(C=C(C=C3)O)O)C |

Stereochemical Considerations

The (2S)-configuration confers distinct biochemical interactions, particularly in enzyme binding. The prenyl group at C-8 enhances lipophilicity, facilitating membrane permeation and interaction with hydrophobic protein pockets . Racemic mixtures are often used in pharmacological studies to compare enantiomer-specific activities, though natural extracts typically favor the S-form .

Biosynthesis and Enzymatic Modulation

Prenylation Pathways

Leachianone G biosynthesis involves two sequential prenylation steps mediated by dimethylallyltransferases (DTs). Initially, naringenin undergoes 8-dimethylallylation via naringenin 8-dimethylallyltransferase (N8DT) to form 8-dimethylallylnaringenin . A subsequent hydroxylation by 2'-hydroxylase yields Leachianone G, which then undergoes a second prenylation catalyzed by Leachianone G dimethylallyltransferase (LGDT) to form sophoraflavanone G .

Table 2: Enzyme Activities in Prenylation

| Enzyme | Substrate | Specific Activity (pkat mg⁻¹) | Product |

|---|---|---|---|

| N8DT | Naringenin | 17.32 ± 0.47 | 8-Dimethylallylnaringenin |

| LGDT | Leachianone G | 4.14 ± 0.01 | Sophoraflavanone G |

LGDT exhibits substrate specificity, showing 54% activity with euchrenone a7 compared to Leachianone G . The enzyme operates via the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, localizing to plastids for isoprenoid precursor synthesis .

Biological Activities and Mechanisms

Antioxidant Effects

(+/-)-Leachianone G demonstrates robust antioxidant capacity in multiple assays:

-

ABTS Radical Scavenging: Neutralizes 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals via hydrogen donation from phenolic hydroxyl groups .

-

Peroxynitrite (ONOO⁻) Inhibition: Reduces oxidative damage by quenching reactive nitrogen species .

-

Total ROS Suppression: Decreases intracellular reactive oxygen species (ROS) in cell-based models .

Antiviral Activity

(+/-)-Leachianone G exhibits potent activity against herpes simplex virus type 1 (HSV-1), with an IC₅₀ of 1.6 µg/mL . Mechanisms may involve viral entry inhibition or interference with DNA replication, though precise targets are under investigation.

Vasorelaxant and Neuroprotective Effects

The racemic form (±)-Leachianone G 1b induces vasodilation in aortic rings and protects neuronal cells from oxidative stress, likely via modulation of endothelial nitric oxide synthase (eNOS) and NMDA receptor antagonism .

Pharmacological Applications and Future Directions

Therapeutic Prospects

-

Obesity Management: Pancreatic lipase inhibition could reduce fat absorption, complementing dietary interventions .

-

Antiviral Therapeutics: HSV-1 inhibition warrants exploration against other enveloped viruses (e.g., SARS-CoV-2).

-

Neurodegenerative Diseases: Neuroprotection aligns with Alzheimer’s and Parkinson’s research trajectories .

Challenges and Research Gaps

-

Bioavailability: Low aqueous solubility may limit efficacy; prodrug development or nanoformulations could address this .

-

Enantiomer-Specific Effects: The racemic mixture’s activity versus individual enantiomers remains uncharacterized .

-

In Vivo Validation: Most studies are in vitro; animal models are needed to confirm therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume